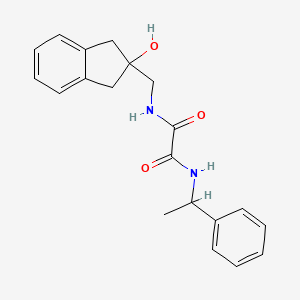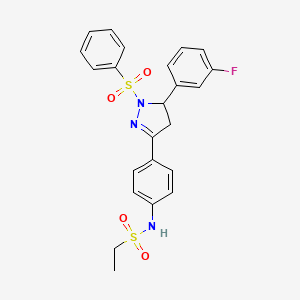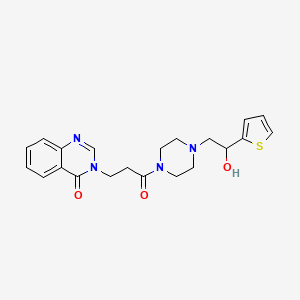
3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one typically involves multi-step organic reactions
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide, which is then cyclized to form quinazolinone.
Introduction of Difluoro Substituents: The difluoro groups can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Allylation: The allyl group can be introduced through a palladium-catalyzed allylation reaction using allyl halides.
Methylthio Substitution: The methylthio group can be introduced by reacting the quinazolinone with methylthiolating agents such as methyl iodide and sodium thiomethoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable catalytic processes.
化学反应分析
Types of Reactions
3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the quinazolinone core or the allyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the methylthio group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), heat.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazolinone derivatives, reduced allyl derivatives.
Substitution: Amino-substituted quinazolinones, thio-substituted quinazolinones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate due to its structural features that may enhance metabolic stability and bioavailability.
Industry: Potential use in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one depends on its specific biological target. In general, quinazolinones can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methylthio group can modulate the compound’s lipophilicity and metabolic stability.
相似化合物的比较
Similar Compounds
3-allyl-6,7-difluoroquinazolin-4(3H)-one: Lacks the methylthio group, which may affect its biological activity and stability.
6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one: Lacks the allyl group, which may influence its reactivity and binding properties.
3-allyl-2-(methylthio)quinazolin-4(3H)-one: Lacks the difluoro groups, which may reduce its metabolic stability and bioavailability.
Uniqueness
3-allyl-6,7-difluoro-2-(methylthio)quinazolin-4(3H)-one is unique due to the combination of allyl, difluoro, and methylthio substituents. This combination can enhance its biological activity, metabolic stability, and binding affinity, making it a promising candidate for further research and development in various fields.
属性
IUPAC Name |
6,7-difluoro-2-methylsulfanyl-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2OS/c1-3-4-16-11(17)7-5-8(13)9(14)6-10(7)15-12(16)18-2/h3,5-6H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGCGBRBXZRTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC(=C(C=C2C(=O)N1CC=C)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007916.png)
![N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B3007917.png)
![(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B3007918.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B3007921.png)
![6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007922.png)

![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate hydrochloride](/img/structure/B3007926.png)




![N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B3007937.png)

